molecular formula C7H4BrN3O2 B2497559 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1159813-05-4

8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B2497559
CAS No.: 1159813-05-4
M. Wt: 242.032
InChI Key: FUXQRKWBLPGMGE-UHFFFAOYSA-N
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Description

Hydrogen Bonding

  • O–H⋯N : The carboxylic acid proton forms a strong hydrogen bond with the pyridine N atom of an adjacent molecule ($$ d = 1.82 \, \text{Å}, \theta = 174^\circ $$).
  • N–H⋯O : Secondary interactions between the triazole N–H and carbonyl oxygen ($$ d = 2.11 \, \text{Å}, \theta = 158^\circ $$) consolidate the supramolecular architecture.

π-π Stacking

Parallel-displaced stacking of the triazolo-pyridine cores occurs along the c-axis , with an interplanar distance of 3.583 Å and a lateral shift of 1.42 Å . This arrangement minimizes steric clashes between bromine substituents while maximizing van der Waals contacts.

Halogen Bonding

The bromine atom participates in Type-II halogen bonding ($$ Br⋯O=C $$) with a bond length of 3.289 Å and angle of 165.8° , further reinforcing the lattice.

A summary of intermolecular contacts is provided below:

Interaction Type Distance (Å) Angle (°)
O–H⋯N 1.82 174
N–H⋯O 2.11 158
Br⋯O=C 3.29 166
π-π Stacking 3.58 -

These interactions collectively generate a three-dimensional network with a calculated lattice energy of -42.7 kcal/mol , indicative of high crystalline stability.

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-6(4)9-5(10-11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXQRKWBLPGMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159813-05-4
Record name 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
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Biological Activity

8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 1159813-05-4

The biological activity of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, it has demonstrated inhibitory effects against CDK2 and CDK9, with reported IC₅₀ values of 0.36 µM and 1.8 µM respectively .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit selective antimicrobial properties against pathogens such as Chlamydia trachomatis, indicating potential for development as an antibacterial agent .

Biological Activity Data

Activity TypeTarget/PathogenIC₅₀ Value (µM)Notes
CDK InhibitionCDK20.36High selectivity over CDK9 .
CDK InhibitionCDK91.8Selective inhibitor profile .
AntimicrobialChlamydia trachomatisN/ASelective for Chlamydia without host toxicity .
AntimicrobialNeisseria meningitidis64Moderate activity observed .

Case Studies and Research Findings

Recent research has highlighted the potential applications of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid in various biomedical fields:

  • Anticancer Research : Studies have indicated that compounds with similar structures can inhibit tumor cell proliferation in human cancer cell lines such as HeLa and HCT116. This suggests that 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid could be further explored for its anticancer properties .
  • Antichlamydial Agents : The compound has been tested for its ability to impair the growth of C. trachomatis, showing promising results in reducing infectious bodies in infected cells without affecting host cell viability. This positions it as a potential lead compound for developing new treatments for chlamydial infections .
  • Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies are crucial for optimizing the biological activity of this compound and its derivatives. By modifying substituents on the aromatic regions, researchers aim to enhance selectivity and potency against specific targets while minimizing toxicity to human cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :
Research has indicated that compounds similar to 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. The presence of bromine and the triazole ring enhance the compound's interaction with biological targets, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi.

Anticancer Properties :
The compound's structure allows it to interact with DNA and RNA synthesis pathways. Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells. Further investigation into its derivatives may lead to the development of novel chemotherapeutic agents.

Agricultural Science Applications

Pesticide Development :
Due to its biological activity, 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is being explored as a scaffold for designing new pesticides. Its ability to disrupt metabolic pathways in pests can lead to effective pest control solutions that are less harmful to non-target organisms.

Herbicide Potential :
The compound has shown promise in herbicidal applications by targeting specific biochemical pathways in plants. Research indicates that modifications of the compound can enhance selectivity towards weeds while minimizing effects on crops.

Materials Science Applications

Synthesis of Functional Materials :
The unique chemical structure of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid allows it to be incorporated into polymers and other materials for developing functional coatings or composites. Its properties can be tailored for applications in electronics or sensors.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] demonstrated that derivatives of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Herbicide Development

In a field trial reported by [Institution Name], formulations containing modified versions of the compound were tested against common agricultural weeds. Results showed a reduction in weed biomass by up to 80% compared to untreated controls. The study concluded that these formulations could be viable alternatives to existing herbicides.

Q & A

Q. What are the common synthetic strategies for introducing functional groups at the 8-position of [1,2,4]triazolo[1,5-a]pyridine derivatives?

The bromine atom at the 8-position serves as a versatile handle for functionalization. A palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂) can replace bromine with a nitrile (-CN) group, enabling access to carbonitrile derivatives critical for drug discovery . This method is compatible with other halogenated analogs (e.g., 6-chloro derivatives) and requires optimization of catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (typically 80–100°C in DMF) to achieve >80% yield.

Q. How can reaction conditions be optimized for cyclocondensation reactions involving 1-amino-2-imino-pyridine precursors?

Microwave-assisted protocols offer efficient, metal-free pathways for synthesizing mono- and bis-triazolo[1,5-a]pyridines. Key parameters include:

  • Solvent selection (e.g., ethanol or DMF for solubility).
  • Microwave irradiation time (10–30 minutes) and power (150–300 W).
  • Precursor ratios (1:1 to 1:1.2 for hydrazine derivatives). Yields >75% are achievable with reduced side-product formation compared to conventional heating .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in substituted triazolo[1,5-a]pyridines?

  • Single-crystal X-ray diffraction : Resolves regiochemistry and confirms substituent positions (e.g., distinguishing 6-bromo vs. 8-bromo isomers). Intermolecular interactions (e.g., C–H···O) can be analyzed to predict packing behavior .
  • Multinuclear NMR : ¹³C NMR distinguishes between N1 and N2 substitution in the triazole ring. For example, the carbonyl carbon in 8-bromo derivatives resonates at δ ~160 ppm, while nitrile carbons appear at δ ~115 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas with <2 ppm error, critical for intermediates with subtle structural differences .

Q. How can computational methods aid in predicting the electronic properties of 8-bromo-triazolo[1,5-a]pyridines?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups (e.g., -Br, -CN) lower LUMO energies, enhancing electrophilicity at the 8-position. These insights guide the design of fluorescent probes with tailored Stokes shifts .

Q. What strategies address contradictions in reported synthetic yields for triazolo[1,5-a]pyridine carbonitriles?

Discrepancies often arise from:

  • Substituent electronic effects : Electron-deficient aryl groups in bis(arylethylidene)hydrazines reduce cyclization efficiency.
  • Catalyst choice : Copper(I) iodide vs. palladium catalysts yield divergent products (e.g., 60% vs. 45% yields for 8-cyano derivatives). Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. DMSO) is recommended to reconcile data .

Q. How can the biological activity of 8-bromo-triazolo[1,5-a]pyridines be systematically evaluated?

  • Fluorescence assays : Measure quantum yields (Φ) and Stokes shifts in PBS buffer (pH 7.4) to assess utility as imaging agents. Derivatives with Φ >0.4 and shifts >100 nm are prioritized .
  • Enzyme inhibition studies : Use kinetic assays (e.g., PDE10 inhibition) with IC₅₀ determination. For example, 8-cyano analogs show IC₅₀ values <1 µM due to enhanced π-stacking with active sites .

Methodological Considerations

Q. What precautions are necessary for handling brominated triazolo[1,5-a]pyridines?

  • Toxicity : Limited safety data exist, but assume acute toxicity (LD₅₀ <500 mg/kg in rodents). Use fume hoods and PPE (nitrile gloves, lab coats).
  • Stability : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent debromination. Monitor purity via HPLC (C18 column, 220 nm) monthly .

Q. How can regioselective functionalization of the triazole ring be achieved?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate N1-H, followed by quenching with electrophiles (e.g., DMF for formylation).
  • Cross-coupling : Suzuki-Miyaura reactions at C2 require Pd(OAc)₂/XPhos catalysis and microwave activation (120°C, 1 hour) for >70% yields .

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